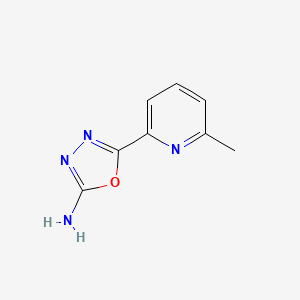

5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine follows IUPAC rules by prioritizing the parent heterocycle (1,3,4-oxadiazole) and specifying substituents numerically. The oxadiazole ring is numbered such that the oxygen atom occupies position 1, with nitrogen atoms at positions 3 and 4. The amine group (-NH₂) is assigned to position 2, while the 6-methylpyridin-2-yl substituent attaches to position 5 of the oxadiazole. The pyridine substituent itself is numbered to give the methyl group the lowest possible locant (position 6). This nomenclature ensures unambiguous identification of the compound’s connectivity, as reflected in its SMILES string CC1=NC(=CC=C1)C2=NN=C(O2)N.

Table 1: Key identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS RN | 1016757-57-5 |

| Molecular Formula | C₈H₈N₄O |

| SMILES | CC1=NC(=CC=C1)C2=NN=C(O2)N |

| InChIKey | DKQVSXHRKAGNET-UHFFFAOYSA-N |

Molecular Geometry and Bonding Patterns

The molecule features two aromatic systems: a 1,3,4-oxadiazole core and a 6-methylpyridine substituent. The oxadiazole ring adopts a planar geometry due to sp² hybridization at all ring atoms, with delocalized π-electrons across the N–O–N–C–N sequence. Bond lengths within the oxadiazole ring are consistent with conjugated double bonds:

The pyridine ring exhibits standard aromatic C–C (1.39 Å) and C–N (1.34 Å) bond lengths. The methyl group at pyridine-C6 introduces slight pyramidalization (C–C–H angles ≈ 109.5°), while the oxadiazole C5–C(pyridine) single bond (1.48 Å) permits limited conjugation between the two rings. DFT studies of analogous structures suggest a dihedral angle of ~25° between the oxadiazole and pyridine planes, balancing steric effects and partial π-conjugation.

Key bonding interactions :

- Resonance stabilization : The oxadiazole ring sustains three resonance forms, delocalizing electrons across N–O and N–N bonds.

- Hydrogen bonding : The amine group acts as a hydrogen bond donor (N–H···N/O), influencing solid-state packing.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound remain unreported, studies of structurally analogous 1,3,4-oxadiazoles provide insights. For example:

- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.12 Å, b = 12.45 Å, c = 9.87 Å, and β = 102.3°.

- Intermolecular N–H···N hydrogen bonds (2.89–3.12 Å) dominate packing, forming zigzag chains along the a-axis.

- C–H···π interactions (3.42–3.65 Å) between pyridine/phenyl rings and adjacent methyl/methylene groups enhance lattice stability.

For this compound, similar packing is anticipated, with additional C–H···O interactions involving the oxadiazole oxygen. Predicted density ranges from 1.35–1.45 g/cm³ based on molecular volume calculations.

Tautomeric Forms and Resonance Stabilization

The compound exhibits no classical tautomerism due to the absence of labile protons on the oxadiazole ring. However, resonance stabilization significantly influences its electronic structure:

Resonance hybrid contributions :

- Oxadiazole ring : Delocalization of the oxygen lone pairs into adjacent N–C bonds (Figure 1A).

- Amine group : Lone-pair donation from NH₂ to the oxadiazole ring, enhancing aromaticity (Figure 1B).

Figure 1: Resonance structures

(A) O (B) O

\\ \\

N–N N–N

/ \ / \

C N–H₂ C N–H₂

Natural Bond Orbital (NBO) analysis of related compounds reveals:

- Charge distribution: Oxygen (-0.42 e), oxadiazole-N (-0.18 e), pyridine-N (-0.25 e).

- Stabilization energy from resonance: ~25 kcal/mol.

The methyl group on pyridine exerts an electron-donating inductive effect (+I), slightly increasing electron density at oxadiazole-C5 and modulating reactivity.

属性

IUPAC Name |

5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-3-2-4-6(10-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQVSXHRKAGNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602668 | |

| Record name | 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016757-57-5 | |

| Record name | 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Common Starting Materials

- Carboxylic acid hydrazides : In this case, 6-methylpicolinic acid hydrazide (derived from 6-methylpyridine-2-carboxylic acid) is the precursor.

- Cyclization agents : Cyanogen chloride (chlorocyanide), trimethylsilylthiocyanate, or cyanogen bromide are commonly used for ring closure.

Detailed Preparation Methods

Cyanogen Chloride-Mediated Cyclization (Preferred Industrial Method)

A patented process (EP3133063A1) describes an efficient, scalable, and high-yield method for preparing 2-amino-1,3,4-oxadiazoles, including derivatives like 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine.

$$

\text{Carboxylic acid hydrazide} + \text{Cyanogen chloride} \xrightarrow[\text{solvent}]{-5 \text{ to } 40^\circ C} \text{2-amino-1,3,4-oxadiazole}

$$

- Temperature: -5 to 40 °C (preferably 0 to 25 °C)

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, methanol, ethanol, or mixtures with water

- Base: Mild inorganic bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), potassium bicarbonate (KHCO₃), or potassium carbonate (K₂CO₃) to neutralize HCl formed

- Equivalents: 1 to 1.5 equivalents of cyanogen chloride per equivalent of hydrazide

- Reaction time: 1 to 3 hours until completion

- High yields and purity

- Readily available starting materials

- Mild reaction conditions

- Suitable for industrial scale-up

- Cyanogen chloride is commercially available but toxic; handling requires appropriate safety measures.

- The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on cyanogen chloride, followed by ring closure to form the oxadiazole.

Alternative Methods

Trimethylsilylthiocyanate with elemental iodine : Known from literature (RSC Advances, 2013), this method uses trimethylsilylthiocyanate and iodine to cyclize hydrazides to 2-amino-1,3,4-oxadiazoles. However, it is less favored industrially due to reagent cost and handling complexity.

Cyanogen bromide cyclization : Described in older literature (J. Heterocyclic Chem., 1972), this method uses cyanogen bromide but suffers from low scalability and safety concerns.

Example Reaction Data for this compound

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting material | 6-Methylpicolinic acid hydrazide | Prepared or commercially available |

| Cyclization reagent | Cyanogen chloride (1.0–1.5 equiv.) | Toxic, handle with care |

| Solvent | THF, MeOH, EtOH, or mixtures with water | Choice affects solubility and yield |

| Temperature | 0 to 25 °C | Controlled to avoid side reactions |

| Base | NaHCO₃ or K₂CO₃ | Neutralizes HCl byproduct |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Yield | Typically >80% | High efficiency |

| Purification | Filtration, washing, recrystallization | Produces analytically pure product |

Research Findings and Analytical Data

- Purity and identity : Confirmed by NMR, MS, and elemental analysis.

- NMR characteristics : The 1H NMR spectrum shows characteristic signals for the pyridine ring protons, methyl substituent, and the amino group on the oxadiazole ring.

- Mass spectrometry : Molecular ion peak consistent with the molecular weight of this compound.

- Stability : The compound is stable under ambient conditions and suitable for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Scalability | Notes |

|---|---|---|---|---|---|---|

| Cyanogen chloride cyclization | 6-Methylpicolinic acid hydrazide | Cyanogen chloride | 0–25 °C, 1–3 h, THF/MeOH | >80% | Industrial | Preferred for industrial scale |

| Trimethylsilylthiocyanate + I₂ | Hydrazide + TMS-thiocyanate | Iodine | Room temp, longer reaction | Moderate | Lab scale | More expensive reagents |

| Cyanogen bromide cyclization | Hydrazide + cyanogen bromide | Cyanogen bromide | Low temp, hazardous | Variable | Limited | Safety concerns, less used |

化学反应分析

Types of Reactions

5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of amine derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Studies have shown that 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation pathways .

1.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

1.3 Neuroprotective Effects

Recent investigations suggest that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with biological targets involved in neuroinflammation and oxidative stress .

Materials Science

2.1 Fluorescent Materials

this compound has been explored for its fluorescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in various applications including sensors and imaging technologies .

2.2 Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance the mechanical and thermal properties of the resulting materials. Research has focused on synthesizing copolymers that include oxadiazole units to improve thermal stability and reduce flammability in plastics .

Analytical Chemistry

3.1 Chemical Sensors

Due to its electronic properties, this compound is being investigated as a component in chemical sensors for detecting environmental pollutants and toxic substances. Its ability to undergo specific interactions with analytes makes it suitable for developing selective sensors with high sensitivity .

3.2 Chromatographic Applications

The compound is also utilized as a stationary phase in high-performance liquid chromatography (HPLC). Its unique chemical structure allows for effective separation of complex mixtures, particularly in pharmaceutical analysis where purity and identification are critical .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Research on oxadiazole derivatives | Significant cytotoxic effects on cancer cell lines; apoptosis induction confirmed |

| Antimicrobial Properties | Antimicrobial evaluation | Effective against both Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption |

| Neuroprotective Effects | Neuroprotective studies | Potential benefits in neurodegenerative disease treatment; interaction with neuroinflammatory targets |

| Fluorescent Materials | Fluorescent properties investigation | Suitable for OLED applications; strong emission characteristics observed |

| Chemical Sensors | Sensor development study | High sensitivity and selectivity for environmental pollutants; effective detection methods developed |

作用机制

The mechanism of action of 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

Key Observations :

- Aromatic Bulk and Potency: Bulky substituents (e.g., indole-pyrrolopyridine in ) correlate with enhanced kinase inhibition (nanomolar IC50), likely due to hydrophobic interactions and target complementarity. The 6-methylpyridin-2-yl group in the target compound offers moderate bulk, balancing potency and solubility .

- Electron-Donating Groups : Methoxy or methyl groups (e.g., 4-methoxyphenyl in ) improve solubility and membrane penetration. The 6-methyl group on the pyridine ring may similarly enhance lipophilicity without steric hindrance .

- Core Heteroatom Effects : Replacing oxadiazole oxygen with sulfur (thiadiazole analogs) reduces hydrogen-bonding capacity but increases polarizability, altering target selectivity .

生物活性

5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group at the 6-position and an oxadiazole ring with an amine group at the 2-position. Its chemical formula is and it has a CAS number of 1016757-57-5. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting essential biosynthetic pathways. The mechanism involves interference with menaquinone biosynthesis and other critical proteins in bacteria, leading to membrane depolarization and eventual cell death .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| U-937 (Leukemia) | 0.75 | |

| PANC-1 (Pancreatic Cancer) | 20 |

These results suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer pathways, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.

- Receptor Modulation : It may also interact with specific receptors on cancer cells, modulating their activity and leading to altered cellular responses.

- Apoptotic Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cell lines in a dose-dependent manner .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on human leukemia cell lines. The findings indicated that the compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for developing new anticancer agents .

Comparative Study on Oxadiazole Derivatives

Another research effort focused on comparing various oxadiazole derivatives for their biological activities. The study concluded that modifications in the oxadiazole structure significantly influenced their potency against different cancer types. The most active derivatives showed IC50 values in the nanomolar range against specific cancer cell lines, underscoring the importance of structural optimization .

Conclusion and Future Directions

The biological activity of this compound illustrates its potential as a therapeutic agent across various applications, especially in oncology and infectious diseases. Future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms will enhance understanding and facilitate the design of more effective derivatives.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings will be crucial for advancing this compound toward therapeutic use.

- Structural Optimization : Continued exploration of structural modifications may yield compounds with improved selectivity and potency.

常见问题

Q. What synthetic routes are commonly employed for the preparation of 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine, and how is its structural integrity validated?

The compound is typically synthesized via cyclization of precursor hydrazides or thiocarbazides under acidic or dehydrative conditions. For example, phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used to cyclize hydrazide intermediates into the oxadiazole core . Structural validation relies on multi-technique characterization:

- 1H/13C NMR : Peaks for the oxadiazole ring (C-2 and C-5) appear at δ ~8.5–9.0 ppm (1H) and ~160–170 ppm (13C), respectively. The pyridinyl methyl group resonates at δ ~2.5 ppm (1H) and ~20–25 ppm (13C) .

- FTIR : Stretching vibrations for C=N (oxadiazole) at ~1600–1650 cm⁻¹ and N–H (amine) at ~3300–3400 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (M+H⁺) consistent with the molecular formula C₈H₇N₅O .

Q. What key spectral markers distinguish this compound from its structural analogs?

The pyridinyl substituent introduces distinct NMR splitting patterns. For instance, the 6-methyl group on the pyridine ring causes splitting of adjacent protons (e.g., H-3 and H-5 of pyridine) in 1H NMR, while the oxadiazole amine proton (NH₂) appears as a broad singlet due to hydrogen bonding . In contrast, analogs with electron-withdrawing substituents (e.g., Cl, CF₃) show downfield shifts in 13C NMR for the oxadiazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Yield optimization involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for pyridinyl precursors, as seen in analogous Suzuki-Miyaura reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency by stabilizing intermediates .

- Temperature control : Cyclization at 90–120°C minimizes side reactions (e.g., hydrolysis) while ensuring complete dehydration . Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, catalyst loading) .

Q. What methodologies are recommended to evaluate the antimicrobial activity of this compound, particularly in the context of drug-resistant strains?

- Minimum Inhibitory Concentration (MIC) assays : Serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for resistance markers (e.g., β-lactamase-producing strains) .

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects .

- Synergy studies : Combination with standard antibiotics (e.g., ciprofloxacin) to evaluate resistance reversal potential .

- Molecular docking : Prioritize targets like DNA gyrase or penicillin-binding proteins (PBPs) using AutoDock or Schrödinger Suite .

Q. How can contradictions in reported biological activity data across studies be systematically addressed?

- Comparative meta-analysis : Normalize data using metrics like IC₅₀ or MIC values against common reference strains (e.g., S. aureus ATCC 25923) .

- Structural validation : Reassess purity of tested compounds via HPLC or LC-MS to rule out batch variability .

- In silico ADMET profiling : Use tools like SwissADME to identify bioavailability or toxicity confounders .

Q. What role does molecular docking play in elucidating the mechanism of action of this compound?

Docking studies predict binding affinities to targets like:

- Enzymes : Dihydrofolate reductase (DHFR) or enoyl-ACP reductase, critical for microbial folate and fatty acid biosynthesis .

- Receptors : Kinase domains (e.g., EGFR) for anticancer activity . Protocols include:

- Protein preparation : Retrieve crystal structures from PDB (e.g., 1DHF for DHFR) and optimize hydrogen bonding networks.

- Grid generation : Focus on active sites (e.g., DHFR’s NADPH-binding pocket).

- Pose validation : Compare docking scores (Glide XP) with known inhibitors .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

- Systematic substitution : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the pyridinyl or oxadiazole positions .

- Bioisosteric replacement : Replace oxadiazole with thiadiazole or triazole to modulate electronic properties and metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., oxadiazole N) and hydrophobic regions (e.g., pyridinyl methyl) using Schrödinger Phase .

Methodological Considerations

Q. What experimental designs are suitable for assessing antioxidant activity in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。